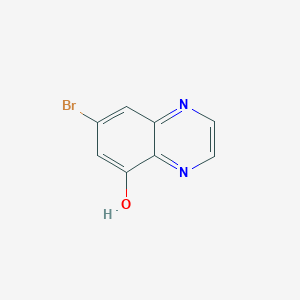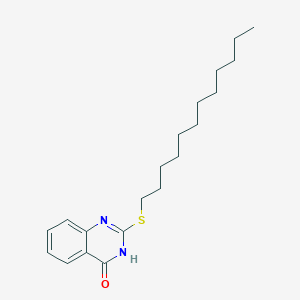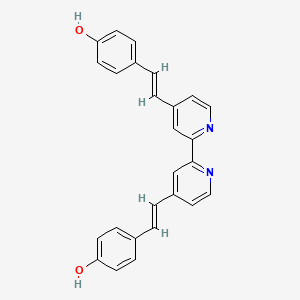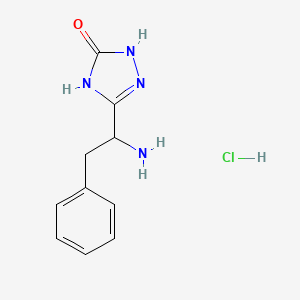
7-Bromoquinoxalin-5-ol
Vue d'ensemble
Description
7-Bromoquinoxalin-5-ol is an organic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H .Chemical Reactions Analysis
This compound is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature .Applications De Recherche Scientifique
Intermédiaire pour la synthèse pharmaceutique
Le 7-Bromoquinoxalin-5-ol est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Par exemple, il est un intermédiaire essentiel pour la synthèse de l'Erdafitinib, un médicament utilisé dans le traitement du cancer .
Unité centrale dans les dérivés de la quinoxaline
La partie quinoxaline, à laquelle appartient le this compound, est connue pour ses propriétés multifonctionnelles et a été étudiée de manière approfondie de 2002 à 2020. Ces dérivés ont été ciblés contre divers récepteurs et micro-organismes .
Safety and Hazards
Orientations Futures
7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of Erdafitinib , a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . This suggests that this compound could have significant applications in the pharmaceutical industry, particularly in the development of cancer treatments .
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
7-Bromoquinoxalin-5-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and survival . In cancer cells, this compound has demonstrated anti-proliferative effects, potentially through the induction of apoptosis and cell cycle arrest . Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active sites of specific kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can interact with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, contributing to its biochemical effects. For example, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and cellular metabolism . Additionally, it can interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its bioavailability and efficacy. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Propriétés
IUPAC Name |
7-bromoquinoxalin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRHQHUQAYUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)








![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)